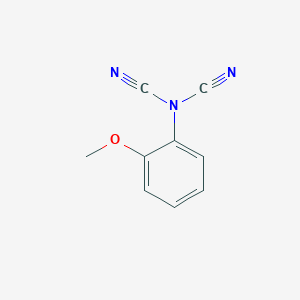

N,N-dicyano-2-methoxyaniline

Description

N,N-Dicyano-2-methoxyaniline is an aniline derivative featuring a methoxy (-OCH₃) group at the 2-position of the benzene ring and two cyano (-CN) groups substituted on the nitrogen atom. This unique combination of electron-withdrawing cyano groups and an electron-donating methoxy group imparts distinct electronic and steric properties to the compound. Notably, it has been discontinued in commercial availability (1g and larger quantities), as indicated by CymitQuimica’s product listings .

Properties

IUPAC Name |

cyano-(2-methoxyphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c1-13-9-5-3-2-4-8(9)12(6-10)7-11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNBCKFSRVRGAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N(C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dicyano-2-methoxyaniline typically involves the reaction of 2-methoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the electrophilic carbon of cyanogen bromide, resulting in the formation of the dicyano derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dicyano-2-methoxyaniline can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction of the cyano groups can yield primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or alkoxides can facilitate substitution reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: N,N-dicyano-2-methoxyaniline is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules and pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,N-dicyano-2-methoxyaniline involves its interaction with molecular targets through its cyano and methoxy groups. The cyano groups can participate in hydrogen bonding and coordination with metal ions, while the methoxy group can engage in electron-donating interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

o-Methoxyaniline

5-Iodo-2-methoxy-N,N-dimethyl-aniline

- CAS No.: 103796-60-7

- Molecular Formula: C₉H₁₂INO

- Molecular Weight : 277.105 g/mol

- Structure: Features a methoxy group at the 2-position, dimethylamino (-N(CH₃)₂) groups, and an iodine atom at the 5-position.

- Synthetic Utility: Highlighted by LookChem for its feasible synthesis routes, emphasizing iodination and methoxy-dimethylamine coupling .

N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline

- CAS No.: 1040683-73-5

- Structure: Combines a 2-methoxyaniline core with a phenoxy ethyl side chain bearing 2,6-dimethyl substituents.

- Applications: Likely explored for pharmaceutical or agrochemical uses due to its hybrid aromatic-aliphatic structure .

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|---|

| This compound | Discontinued | C₉H₇N₃O | 189.18 (calculated) | -CN, -OCH₃ | High electron deficiency, discontinued |

| o-Methoxyaniline | 90-04-0 | C₇H₉NO | 123.15 | -NH₂, -OCH₃ | Electron-rich, dye intermediate |

| 5-Iodo-2-methoxy-N,N-dimethyl-aniline | 103796-60-7 | C₉H₁₂INO | 277.105 | -I, -OCH₃, -N(CH₃)₂ | Halogenated, synthetic feasibility |

| N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline | 1040683-73-5 | Not provided | 271.35 (listed) | -OCH₃, phenoxy-ethyl chain | Steric hindrance, hybrid structure |

Research Findings and Implications

- Synthetic Challenges: The discontinuation of this compound may relate to stability issues or difficulties in introducing multiple cyano groups, unlike the more straightforward synthesis of 5-iodo-2-methoxy-N,N-dimethyl-aniline .

- Applications: Bulky substituents, as seen in N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline, suggest utility in drug design, whereas halogenated analogs like the iodo-derivative may serve as intermediates in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.